molecular formula C7H4BrClN2 B581970 2-Amino-5-bromo-4-chlorobenzonitrile CAS No. 671795-60-1

2-Amino-5-bromo-4-chlorobenzonitrile

Cat. No.: B581970
CAS No.: 671795-60-1
M. Wt: 231.477
InChI Key: KJPRHLKWMOMEPN-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-chlorobenzonitrile typically involves the bromination and chlorination of benzonitrile derivatives. One common method includes the reaction of 4-chlorobenzonitrile with bromine in the presence of a catalyst to introduce the bromo substituent. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-4-chlorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro substituents on the benzene ring influence its reactivity and binding affinity with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 2-Amino-5-bromobenzonitrile
  • 4-Amino-2-chlorobenzonitrile

Comparison: 2-Amino-5-bromo-4-chlorobenzonitrile is unique due to the presence of both bromo and chloro substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of these substituents enhances its potential for diverse chemical transformations and applications in various fields .

Biological Activity

2-Amino-5-bromo-4-chlorobenzonitrile (ABCB) is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by amino, bromo, and chloro substituents, allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.

The molecular formula of ABCB is C7H5BrClN\text{C}_7\text{H}_5\text{BrClN}. The presence of halogen atoms (bromine and chlorine) alongside an amino group contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC₇H₅BrClN
Molecular Weight220.48 g/mol
Functional GroupsAmino (-NH₂), Bromo (-Br), Chloro (-Cl)

ABCB is believed to exert its biological effects through interaction with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : ABCB has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially leading to enhanced efficacy or toxicity .
  • Receptor Modulation : The compound may act as a modulator of receptor tyrosine kinases, influencing cell signaling pathways involved in cancer progression .

Biological Activity

Research indicates that ABCB exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that ABCB can inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in reducing viability in colorectal cancer cells through apoptosis induction .
  • Antimicrobial Activity : ABCB has been evaluated for its effectiveness against various bacterial strains. In vitro assays demonstrated moderate antibacterial activity, indicating its potential as a lead compound in developing new antibiotics .
  • Neuroprotective Effects : Some studies have explored the neuroprotective properties of ABCB, suggesting that it may help mitigate oxidative stress in neuronal cells, thus offering potential therapeutic avenues for neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological activity of ABCB:

  • Study on Anticancer Activity : A study conducted on human colorectal cancer cells revealed that treatment with ABCB resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) compared to control groups. Mechanistic investigations indicated that this effect was mediated through the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, ABCB exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

ABCB's unique structure allows for comparison with structurally similar compounds to assess variations in biological activity:

Compound Name Molecular Formula Notable Features
2-Amino-5-chlorobenzonitrileC₇H₆ClNLacks bromine; simpler halogen substitution
2-Amino-4-chlorobenzonitrileC₇H₆ClNDifferent chlorine position; varied reactivity
4-Amino-2-chlorobenzonitrileC₇H₆ClNDifferent substitution pattern; varied activity

The presence of both bromo and chloro substituents in ABCB distinguishes it from these compounds, potentially enhancing its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPRHLKWMOMEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698466
Record name 2-Amino-5-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671795-60-1
Record name 2-Amino-5-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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